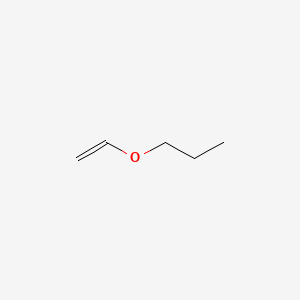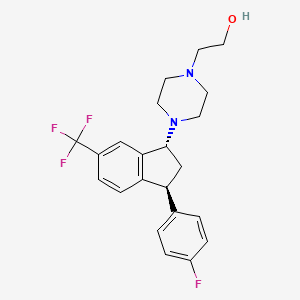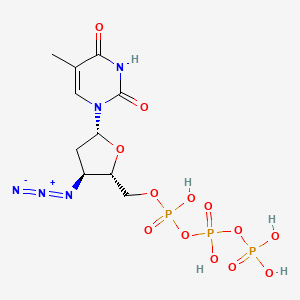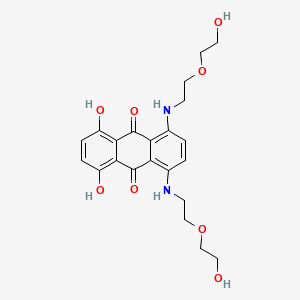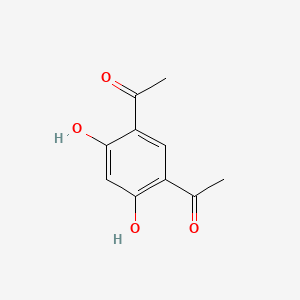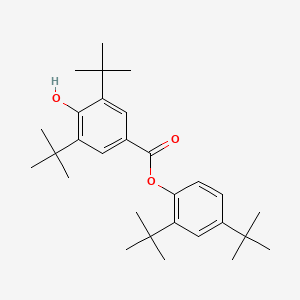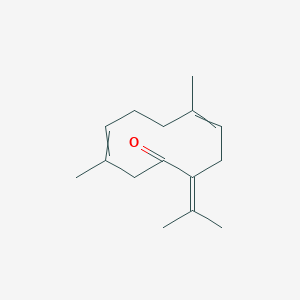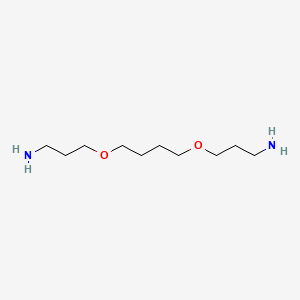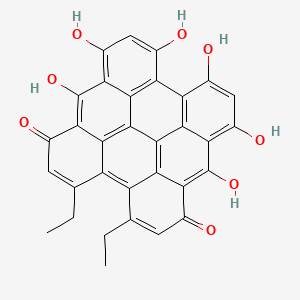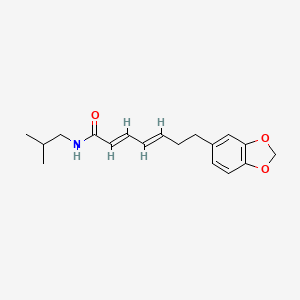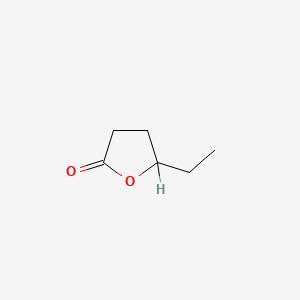
γ-Caprolactone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of gamma-caprolactone can be achieved through several methods, with a focus on environmentally friendly and cost-effective processes. Recent studies have focused on the synthesis from renewable resources, such as carbohydrates or lignocellulosic biomass, to gamma-valerolactone (GVL), a closely related compound, highlighting the demand for sustainable production processes (Zehui Zhang, 2016). Furthermore, catalytic conversion methodologies have been developed to transform GVL into valuable polymer precursors such as ε-caprolactam, demonstrating the versatility and potential of gamma-caprolactone derivatives in sustainable polymer production (Saeed Raoufmoghaddam et al., 2014).
Molecular Structure Analysis
The molecular structure of gamma-caprolactone has been characterized through various analytical techniques, including mass spectrometry, size exclusion chromatography, and NMR spectroscopy. Molecularly defined caprolactone oligomers and polymers have been synthesized, showcasing the ability to create monodisperse materials with specific thermal and physical properties, underscoring the impact of molecular structure on the material's properties (Kenichi Takizawa et al., 2008).
Chemical Reactions and Properties
Gamma-caprolactone undergoes various chemical reactions, including ring-opening polymerization, which is fundamental for the production of poly(caprolactone). The ring-opening polymerization of gamma-caprolactone to produce poly(epsilon-caprolactone)-b-poly(gamma-benzyl-L-glutamic acid) block copolymer highlights the chemical versatility and potential for creating biodegradable polymers (Guangzhuo Rong et al., 2003).
Physical Properties Analysis
The physical properties of gamma-caprolactone and its derivatives, such as thermal stability, melting point, and solubility, play a crucial role in its application in polymer science and other chemical syntheses. The synthesis and characterization of molecularly defined caprolactone oligomers and polymers provide valuable insights into the structure/property relationships, highlighting the importance of molecular weight and polymer architecture on material properties (Kenichi Takizawa et al., 2008).
Applications De Recherche Scientifique
Polymères biodégradables
Le γ-Caprolactone est largement utilisé dans la synthèse de polymères biodégradables. Ces polymères sont particulièrement précieux dans les applications environnementales en raison de leur capacité à se dégrader en présence d'enzymes, réduisant ainsi les déchets et la pollution à long terme . Les monomères dérivés du this compound peuvent être polymérisés pour créer des polyesters présentant un potentiel important pour une utilisation dans les emballages durables, les films agricoles et les produits de consommation biodégradables.
Applications biomédicales
Dans le domaine biomédical, les polymères dérivés du this compound, tels que la poly(ε-caprolactone) (PCL), sont approuvés par la FDA pour divers dispositifs médicaux et systèmes d'administration de médicaments . Ils sont utilisés pour créer des fils chirurgicaux résorbables, des implants et des échafaudages tissulaires. Leur biocompatibilité et leur biorésorbabilité les rendent idéaux pour les applications où un soutien ou un traitement temporaire est nécessaire et où l'élimination naturelle de l'organisme est bénéfique.
Systèmes de libération contrôlée de médicaments
Le this compound est un élément clé dans le développement de systèmes de libération contrôlée de médicaments . Ces systèmes utilisent le faible taux de dégradation de la PCL pour libérer des agents thérapeutiques sur une période prolongée. Cette propriété est cruciale pour les traitements nécessitant des niveaux de médicaments constants dans l'organisme, tels que les affections chroniques ou la thérapie localisée pour les tumeurs.
Cicatrisation des plaies
La modification et la capacité d'adaptation des matériaux à base de this compound ont conduit à leur utilisation extensive dans les applications de cicatrisation des plaies . Ils peuvent être transformés en formes qui favorisent le processus de cicatrisation, telles que des films, des mousses et des gels, offrant une barrière protectrice et favorisant la régénération tissulaire.
Ingénierie tissulaire
Les polymères de this compound sont également essentiels dans l'ingénierie tissulaire . Ils peuvent être fabriqués en échafaudages qui imitent la matrice extracellulaire, fournissant une structure à laquelle les cellules peuvent adhérer et se développer, formant de nouveaux tissus. Cette application est particulièrement importante pour la régénération de tissus ou d'organes complexes.
Études de spectroscopie vibrationnelle
En recherche scientifique, le this compound est utilisé dans les études de spectroscopie vibrationnelle pour comprendre les interactions et la dynamique moléculaires . Son mode d'étirement C=O distinct est analysé pour étudier l'ordre local et le couplage vibrationnel dans les mélanges binaires liquides, fournissant des informations sur le comportement moléculaire dans divers environnements.
Safety and Hazards
Gamma-Caprolactone can cause serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Gamma-Caprolactone (GCL) is a small organic compound that belongs to the class of gamma butyrolactones . It is primarily targeted by certain bacteria, such as Rhodococcus erythropolis . These bacteria have the ability to metabolize GCL, using it as a source of carbon and energy .
Mode of Action
It is known that gcl can stimulate the growth of certain bacterial populations, such as rhodococcus . This suggests that GCL may interact with specific enzymes or receptors in these bacteria, triggering metabolic processes that lead to their growth and proliferation .
Biochemical Pathways
GCL is metabolized by Rhodococcus erythropolis through a catabolic pathway . The first step in this pathway is the ring-opening of GCL, which is likely facilitated by the enzyme lactonase QsdA . Following ring-opening, the open-chain form of GCL undergoes β- and ω-oxidation, which are coupled to the Krebs cycle and β-ketoadipate pathway . These metabolic processes allow the bacteria to derive energy from GCL and use it for growth and proliferation .
Pharmacokinetics
It has been shown that gcl can be analyzed using reverse phase high-performance liquid chromatography (hplc), suggesting that it has properties that allow it to be absorbed and distributed in biological systems .
Result of Action
The primary result of GCL’s action is the stimulation of growth in certain bacterial populations, such as Rhodococcus erythropolis . By providing a source of carbon and energy, GCL promotes the proliferation of these bacteria, which can have various downstream effects depending on the context. For example, in a hydroponic system for culturing Solanum tuberosum, the growth of Rhodococcus populations stimulated by GCL was found to have biocontrol activity against soft-rot pathogens .
Action Environment
The action of GCL can be influenced by various environmental factors. For instance, the concentration of GCL can affect its ability to stimulate bacterial growth . Additionally, the presence of other compounds in the environment, such as other sources of carbon, can potentially compete with GCL and affect its efficacy .
Analyse Biochimique
Biochemical Properties
Gamma-Caprolactone plays a significant role in biochemical reactions, particularly in the synthesis of various polymers. It interacts with several enzymes, proteins, and other biomolecules. For instance, gamma-Caprolactone is hydrolyzed by enzymes such as Candida antarctica lipase B, resulting in the formation of 6-hydroxycaproic acid . This interaction is crucial for the production of biopolymers and other valuable chemicals. Additionally, gamma-Caprolactone can be converted into gamma-aminobutyric acid through enzymatic reactions, highlighting its versatility in biochemical processes .
Cellular Effects
Gamma-Caprolactone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, gamma-Caprolactone can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can impact cellular metabolism by altering the expression of enzymes involved in metabolic pathways. Furthermore, gamma-Caprolactone has been shown to affect cell proliferation and differentiation, making it a compound of interest in biomedical research .
Molecular Mechanism
The molecular mechanism of gamma-Caprolactone involves its interactions with various biomolecules. Gamma-Caprolactone can bind to specific enzymes, either inhibiting or activating their activity. For instance, gamma-Caprolactone is known to inhibit certain hydrolases, thereby affecting the hydrolysis of other compounds. Additionally, gamma-Caprolactone can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Caprolactone can change over time. The stability and degradation of gamma-Caprolactone are important factors to consider. Gamma-Caprolactone is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of water and other nucleophiles. Long-term studies have shown that gamma-Caprolactone can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of gamma-Caprolactone vary with different dosages in animal models. At low doses, gamma-Caprolactone has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, gamma-Caprolactone can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the impact of gamma-Caprolactone becomes more pronounced at certain dosage levels .
Metabolic Pathways
Gamma-Caprolactone is involved in several metabolic pathways. It can be metabolized by enzymes such as lipases and oxidases, leading to the formation of various metabolites. For example, gamma-Caprolactone can be converted into gamma-aminobutyric acid through enzymatic reactions. This conversion involves the interaction of gamma-Caprolactone with specific enzymes and cofactors, highlighting its role in metabolic flux and the regulation of metabolite levels .
Transport and Distribution
Within cells and tissues, gamma-Caprolactone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Gamma-Caprolactone can also accumulate in specific tissues, depending on its interactions with cellular components. These interactions can influence the localization and activity of gamma-Caprolactone within the cell .
Subcellular Localization
Gamma-Caprolactone exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, gamma-Caprolactone can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization is crucial for the proper functioning of gamma-Caprolactone in cellular activities .
Propriétés
IUPAC Name |
5-ethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFHTYHTHYHCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041298 | |
| Record name | gamma-Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with a herbaceous, sweet odour | |
| Record name | 4-Hexanolide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | gamma-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
100.00 to 102.00 °C. @ 18.00 mm Hg | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | gamma-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.025 | |
| Record name | gamma-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
695-06-7, 63357-95-9 | |
| Record name | γ-Hexalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Caprolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Caprolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 5-ethyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 63357-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-HEXALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J16NAT1G41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-18 °C | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




